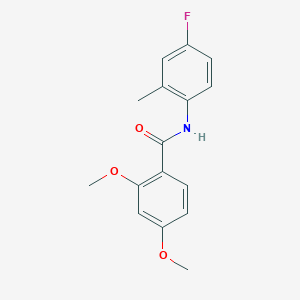

![molecular formula C19H14BrN3O2S B4584819 N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide and similar compounds involves multiple steps, including condensation, diazotization, and diazocoupling reactions. A noteworthy example is the synthesis of a thiazolylazo reagent via arylation followed by diazotization and diazocoupling with 2-naphthol, highlighting the complexity and specificity required in synthesizing such compounds (Tupys et al., 2017).

Molecular Structure Analysis

The detailed molecular structure of compounds in this category is often elucidated through advanced spectroscopic techniques, including NMR and X-ray diffraction, providing insights into their geometric parameters, electronic descriptors, and intramolecular interactions. For instance, studies on similar thiazolylazo structures have used 1H, 13C, COSY, HSQC, and HMBC NMR, along with UV-Vis and IR spectra, to confirm the complex structures (Fedyshyn et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complex compounds with transition metals, which is essential for developing selective methods for metal determination. The ability to form complex compounds with metals underscores their potential in analytical chemistry and material science (Fedyshyn et al., 2020).

Physical Properties Analysis

The physical properties, such as solvation effects in different organic liquids and thermal stability, are crucial for understanding the compound's behavior under various conditions. Thermal analyses, including DSC and TGA, provide valuable information on melting points, enthalpy of fusion, and decomposition stages, which are vital for material science applications (Tupys et al., 2017).

Chemical Properties Analysis

The chemical properties, including the reactivity towards electrophilic reagents and the formation of nitrile oxides, highlight the versatility and potential of these compounds in organic synthesis and material science. The synthesis and characterization of derivatives demonstrate the compounds' reactivity and potential for further functionalization (Zhao et al., 2014).

Aplicaciones Científicas De Investigación

Anticancer Activity

Nitro-substituted hydroxynaphthanilides, closely related to the queried compound, have demonstrated promising anticancer properties. Studies have shown that these compounds possess significant antiproliferative and pro-apoptotic effects on human cancer cell lines, including THP-1 and MCF-7, without affecting the proliferation of non-tumor cells. The antiproliferative effect is attributed to the structure-activity relationship, where the position of the nitro substituent plays a crucial role in the compound's efficacy. These findings suggest a potential model structure for the development of novel anticancer agents (Kauerová et al., 2016).

Organic Light Emitting Diodes (OLEDs)

Compounds derived from Schiff bases, including those with nitro groups similar to the queried compound, have been investigated for their use in OLEDs. These studies involve the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, indicating potential applications in OLED technology. The research demonstrates how the photophysical properties of these compounds can be harnessed for electroluminescence, showing preliminary success in fabricating diodes with intrinsic electroluminescence properties (García-López et al., 2014).

Environmental Sensors

Novel thiazolylazo dyes, including those containing nitro groups, have been explored for their applications as reagents in the spectrophotometric determination of metals such as copper(II) in water samples. These compounds form chelate complexes with copper(II), enabling their use in environmental monitoring and analysis. The development of non-extractive sequential injection spectrophotometric methods using these dyes offers a green and efficient approach for detecting copper(II) in environmental samples, demonstrating the utility of nitro-substituted compounds in environmental sensors (Bazel et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-naphthalen-1-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S.BrH/c23-22(24)15-10-8-14(9-11-15)18-12-25-19(21-18)20-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRAZKCNDLVINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)